Argipressin tannate is a synthetic compound derived from vasopressin, a peptide hormone that plays a crucial role in regulating water retention in the body and constricting blood vessels. The tannate form of argipressin is created by combining the hormone with tannic acid, which enhances its stability and bioavailability. This modification allows for extended therapeutic effects compared to native vasopressin.
Argipressin is naturally produced in the hypothalamus and released by the posterior pituitary gland. It is primarily involved in water balance and vascular resistance. Tannic acid, on the other hand, is a polyphenolic compound found in various plants, particularly in oak trees, and is known for its astringent properties.
Argipressin tannate falls under the category of peptide hormones and is classified as a vasopressor agent. It is often used in clinical settings to manage conditions such as diabetes insipidus and certain types of shock.
The synthesis of argipressin tannate typically involves:
Argipressin has a specific amino acid sequence: Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2. When combined with tannic acid, the molecular structure becomes more complex due to the interactions between the peptide and tannic acid molecules.
Argipressin tannate can undergo various chemical reactions, including:
The stability of argipressin tannate in different pH environments can significantly affect its reactivity. Studies often assess its stability under physiological conditions to ensure effective therapeutic use.
The mechanism of action of argipressin tannate involves:
Research indicates that argipressin tannate exhibits prolonged action compared to unmodified vasopressin due to its enhanced stability from tannic acid conjugation.
Studies have shown that argipressin tannate retains efficacy over extended periods when stored under proper conditions, making it suitable for clinical applications.
Argipressin tannate has several applications in medical science:
Argipressin (arginine vasopressin) is a nonapeptide (Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂) featuring a disulfide bridge (Cys¹–Cys⁶) and a C-terminal amidation. Solid-phase peptide synthesis (SPPS) constitutes the primary industrial production methodology, leveraging Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) protection strategies. The Fmoc/tBu approach dominates contemporary synthesis due to orthogonality and avoidance of highly corrosive cleavage conditions. Resin selection (e.g., Wang, Rink amide) governs C-terminal functionality, with amidation achieved using Sieber amide or Rink amide resins [8].
Disulfide bond formation presents a critical challenge. Strategies include:
Coupling efficiency, particularly for sterically hindered residues (e.g., Arg, Ile), is enhanced by phosphonium (PyBOP, PyAOP) or aminium (HBTU, HATU) reagents with additives such as ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure®) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization. Carbodiimide methodologies (e.g., diisopropylcarbodiimide with Oxyma Pure®) offer reduced epimerization rates for sensitive sequences [1] [6].
Table 1: Coupling Reagents for Argipressin Synthesis
Reagent Class | Examples | Relative Epimerization Risk | Optimal Additives |
---|---|---|---|
Phosphonium Salts | PyBOP, PyAOP | Low | HOAt, Oxyma Pure® |
Aminium Salts | HBTU, HATU | Moderate | DIEA, NMM |
Carbodiimides | DIC, EDC·HCl | Low (with additives) | HOBt, Oxyma Pure® |
Organocatalysts | COMU | Low | DIEA |
Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS) revolutionizes manufacturing by eliminating resin washing via in-situ quenching of activated amino acids and controlled evaporation of deprotection bases (e.g., piperidine) using microwave irradiation and nitrogen flushing. This reduces waste by >95% and synthesis time to <4 minutes per amino acid addition while maintaining crude purity >85% for complex peptides [1].
Tannate complexation converts argipressin into an insoluble, stabilized salt (argipressin tannate) via ionic interaction between peptide basic residues (e.g., arginine⁸) and tannic acid’s polygalloyl groups. This process mitigates enzymatic degradation (e.g., aminopeptidases) and extends plasma half-life through controlled dissolution at physiological pH [5]. The complexation protocol involves:
Characterization employs:
Molecular dynamics simulations reveal tannic acid wraps around argipressin via:
Industrial argipressin tannate manufacturing integrates continuous-flow systems and advanced purification to enhance yield and purity:
Purification leverages multi-modal chromatography:
Table 2: Global Manufacturers of Arginine Vasopressin Active Pharmaceutical Ingredient (API)
Manufacturer | DMF Status | Technology Platform | Maximum Batch Scale |
---|---|---|---|
Bachem AG | USDMF 28532 | UE-SPPS + Hybrid Microwave | 5 kg |
PolyPeptide Group | USDMF 32116 | Continuous-Flow SPPS | 10 kg |
Piramal Pharma Solutions | USDMF 32146 | Enzymatic Fragment Condensation | 3 kg |
Amphastar Pharmaceuticals | USDMF 32769 | Liquid-Phase Synthesis | 2 kg |
Biocatalytic approaches utilize engineered E. coli expressing nonribosomal peptide synthetases (NRPS) for linear precursor production, followed by in-vitro cyclization. Yields reach 800 mg/L in high-cell-density fermentation, though tannate complexation efficiency remains lower vs. synthetic material [4] [8]. Future advances target cell-free systems with artificial ribosomes for site-specific tannic acid conjugation during translation [1].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: